4-Oxopiperidine-1-sulfonyl chloride

Description

The Versatility of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom. They are highly reactive electrophiles, a property that underpins their extensive use as intermediates in a vast array of chemical transformations. acs.orgmagtech.com.cn Their significance stems from their ability to readily react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form sulfonamides, sulfonic esters, and thioesters, respectively. acs.orgwikipedia.org

The sulfonamide linkage (-SO₂NR₂), in particular, is a cornerstone of medicinal chemistry, found in a multitude of clinically important drugs, including antibiotics, diuretics, and hypoglycemic agents. researchgate.netrsc.org The ability of sulfonyl chlorides to forge this robust and geometrically defined bond with amines makes them indispensable tools in drug discovery and development. sigmaaldrich.com Beyond sulfonamide formation, sulfonyl chlorides participate in various other reactions, including Friedel-Crafts sulfonylations, reductions to sulfinates and thiols, and as precursors to sulfenes, which can undergo cycloaddition reactions. magtech.com.cn This diverse reactivity profile establishes sulfonyl chlorides as pivotal intermediates for introducing the critical sulfonyl group into organic molecules, thereby enabling the synthesis of a broad spectrum of compounds with diverse applications. acs.org

The Enduring Importance of the Piperidine (B6355638) Scaffold in Molecular Design

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in contemporary drug discovery. nih.gov Its prevalence is a testament to its favorable physicochemical properties, including its ability to improve the solubility, lipophilicity, and metabolic stability of drug candidates. The three-dimensional nature of the piperidine scaffold allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.

Piperidine derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating a broad spectrum of biological activities. nih.gov These include analgesics, antipsychotics, antihistamines, and anticancer agents. The nitrogen atom of the piperidine ring can be readily functionalized, providing a convenient handle for modulating the pharmacological properties of the molecule. This versatility has made the piperidine scaffold a highly sought-after component in the design of novel bioactive compounds.

Structural Context: 4-Oxopiperidine-1-sulfonyl Chloride within Heterocyclic Sulfonyl Systems

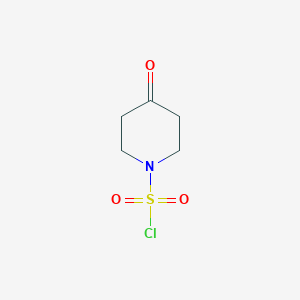

This compound represents a unique convergence of the reactive sulfonyl chloride functionality and the privileged piperidine scaffold. The molecule's structure features a piperidine ring with a ketone group at the 4-position and a sulfonyl chloride group attached to the nitrogen atom. This arrangement presents a fascinating chemical entity with multiple reactive sites, offering a rich platform for synthetic exploration.

The presence of the ketone functionality within the piperidine ring introduces an additional site for chemical modification, allowing for a diverse range of transformations such as nucleophilic additions, reductions, and condensations. This dual reactivity—the electrophilic sulfonyl chloride and the nucleophilic/electrophilic character of the keto-piperidine ring—positions this compound as a potentially powerful building block for the synthesis of complex, polyfunctionalized molecules. The strategic placement of these functional groups within a single, relatively simple molecule offers a streamlined approach to building molecular complexity, a key goal in modern synthetic chemistry. While many heterocyclic sulfonyl chlorides are known to be unstable, the specific properties of this compound would need to be experimentally determined. thieme-connect.com

Interactive Data Tables

Table 1: General Reactivity of Sulfonyl Chlorides

| Reaction Type | Nucleophile | Product | Significance |

| Sulfonamide Formation | Amines (R₂NH) | Sulfonamides (R-SO₂NR₂) | Core reaction in medicinal chemistry for synthesizing a wide range of drugs. researchgate.netrsc.org |

| Sulfonic Ester Formation | Alcohols (R'OH) | Sulfonic Esters (R-SO₂OR') | Used as protecting groups and in nucleotide synthesis. |

| Friedel-Crafts Sulfonylation | Aromatic Compounds | Aryl Sulfones | Introduction of sulfonyl groups onto aromatic rings. magtech.com.cn |

| Reduction | Reducing Agents | Sulfinic Acids / Thiols | Access to other sulfur-containing functional groups. |

| Sulfene Formation | Base | Sulfenes | Intermediates for cycloaddition reactions. magtech.com.cn |

Table 2: Common Applications of Piperidine-Containing Molecules

| Therapeutic Area | Example Drug Class | Role of Piperidine Scaffold |

| Central Nervous System | Antipsychotics, Analgesics | Modulates receptor binding and CNS penetration. |

| Oncology | Kinase Inhibitors | Provides a rigid scaffold for optimal pharmacophore presentation. |

| Infectious Diseases | Antivirals, Antimalarials | Influences pharmacokinetic properties and target engagement. |

| Cardiovascular | Antiarrhythmics | Contributes to ion channel blocking activity. |

Detailed Research Findings

While direct research on this compound is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for the preparation of N-sulfonyl chlorides of cyclic amines. A common approach involves the reaction of the corresponding cyclic amine (in this case, 4-oxopiperidine) with sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H) in the presence of a base. The choice of solvent and reaction conditions would be critical to ensure the stability of the product, as many heterocyclic sulfonyl chlorides are known to be labile. thieme-connect.com

The reactivity of this compound is anticipated to be dominated by its two key functional groups. The sulfonyl chloride moiety is expected to readily react with a variety of nucleophiles to form sulfonamides, sulfonic esters, and other derivatives, in line with the well-established chemistry of sulfonyl chlorides. acs.orgsigmaaldrich.com The ketone at the 4-position offers a versatile handle for further functionalization. It can undergo nucleophilic addition reactions with organometallic reagents, reduction to the corresponding alcohol, or serve as a site for the introduction of other functional groups via enolate chemistry. The interplay of these two reactive centers opens up a wide range of possibilities for the synthesis of complex and diverse molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

4-oxopiperidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXFBTFRGWQNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxopiperidine 1 Sulfonyl Chloride and Analogous Structures

Strategies for Sulfonyl Chloride Formation from Precursors

The conversion of various sulfur-containing precursors into the corresponding sulfonyl chloride is a cornerstone of sulfonamide and sulfonate ester synthesis. Several methods have been developed, each with its own advantages and substrate scope.

Oxidative Chlorosulfonation Approaches (e.g., from thiols and derivatives)

Oxidative chlorination of thiols and their derivatives is a direct and widely used method for preparing sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This approach typically involves a chlorinating agent and an oxidant.

A variety of reagents have been employed for this transformation, including:

N-Chlorosuccinimide (NCS): In combination with aqueous acid or tetrabutylammonium (B224687) chloride, NCS provides a mild and effective system for the oxidative chlorination of thiols. organic-chemistry.orgnih.gov

Hydrogen Peroxide/Zirconium Tetrachloride (H₂O₂/ZrCl₄): This system offers a rapid and high-yielding conversion of thiols and disulfides to sulfonyl chlorides under mild conditions. organic-chemistry.org

Hydrogen Peroxide/Thionyl Chloride (H₂O₂/SOCl₂): This combination serves as a highly reactive reagent for the direct oxidative conversion of thiol derivatives. organic-chemistry.org

Nitrate Salt/Chlorotrimethylsilane: This mixture provides a mild and efficient means for the oxidative chlorination of thiols and disulfides. organic-chemistry.orgorganic-chemistry.org

The general mechanism involves the oxidation of the sulfur species, followed by chlorination to yield the sulfonyl chloride. These methods are often advantageous due to their simplicity and the use of readily available reagents.

Table 1: Oxidative Chlorosulfonation Reagents and Conditions

| Oxidant/Chlorinating Agent | Substrate | Conditions | Yield | Reference |

| H₂O₂/ZrCl₄ | Thiols, Disulfides | Acetonitrile, Room Temp, 1 min | Up to 98% | organic-chemistry.org |

| H₂O₂/SOCl₂ | Thiol derivatives | - | High | organic-chemistry.org |

| NCS/HCl | Thiol derivatives | Dilute HCl | Good | organic-chemistry.org |

| NCS/TBACl/H₂O | Thiols | Acetonitrile | High | nih.gov |

| Nitrate salt/TMSCl | Thiols, Disulfides | - | Excellent | organic-chemistry.orgorganic-chemistry.org |

Chlorosulfonic Acid Mediated Sulfonylation

Direct reaction with chlorosulfonic acid is a classical method for introducing a chlorosulfonyl group onto a suitable precursor. durham.ac.uk In the context of 4-oxopiperidine, this would involve the reaction of 4-oxopiperidine with chlorosulfonic acid. While direct, this method can be harsh and may not be suitable for substrates with sensitive functional groups. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the starting material. durham.ac.uk

A specific application involves the treatment of an amide with chlorosulfonic acid, which can lead to the corresponding sulfonyl chloride. rsc.org

Copper-Catalyzed Decarboxylative Halosulfonylation

A more recent and versatile approach involves the copper-catalyzed decarboxylative functionalization of carboxylic acids. nih.gov This methodology allows for the conversion of carboxylic acids into sulfonyl chlorides. While not explicitly demonstrated for 4-oxopiperidine-1-carboxylic acid, the principle could be extended. The reaction typically involves a copper catalyst and a sulfonyl source. nih.gov

Copper-catalyzed decarboxylative sulfonylation of β,γ-unsaturated carboxylic acids with sulfonyl chlorides has been shown to produce allylic sulfones. nih.gov This suggests the potential for related transformations to yield sulfonyl chlorides from appropriate carboxylic acid precursors.

Methods Utilizing Diazonium Salts

The Sandmeyer-type reaction provides a powerful method for the synthesis of sulfonyl chlorides from diazonium salts, which are typically generated in situ from the corresponding anilines. durham.ac.uknih.govresearchgate.netnih.govacs.orgnih.govacs.orggoogle.com This reaction involves the treatment of a diazonium salt with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride. durham.ac.ukacs.org

Key features of this method include:

Readily available starting materials: Anilines are often inexpensive and widely available. durham.ac.uk

Regiocontrol: The position of the sulfonyl chloride group is determined by the position of the amino group on the starting aniline. durham.ac.uk

Milder conditions: Recent advancements have led to the development of milder reaction conditions, including the use of stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org

The reaction can be performed in various solvents, including aqueous acidic media, which can offer environmental and safety benefits. researchgate.netacs.org Continuous flow reactor technology has also been applied to this reaction, allowing for safer and more scalable production of aryl sulfonyl chlorides. nih.gov

Table 2: Sandmeyer-Type Chlorosulfonylation

| SO₂ Source | Catalyst | Conditions | Advantages | Reference |

| SO₂ (gas) | CuCl or CuCl₂ | Acetic acid or aqueous acid | Classical method | durham.ac.ukacs.org |

| DABSO | CuCl₂ | Acetonitrile, aq. HCl | Stable SO₂ surrogate, milder conditions | nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org |

| Thionyl chloride | CuCl | Aqueous acidic conditions | In situ SO₂ generation | acs.org |

Oxidative Conversion of Low-Valent Sulfur Precursors

Sulfonyl chlorides can be synthesized through the oxidation of various low-valent sulfur compounds, such as sulfinic acids, thioethers, and disulfides. nih.govacsgcipr.org

From Sulfinic Acids: One-electron oxidation of sulfinic acids or their conjugate bases generates sulfonyl radicals. nih.gov These radicals can then be trapped with a chlorine source to form the sulfonyl chloride.

From Thioethers: The oxidative cleavage of dialkyl or alkyl-aryl sulfides can yield sulfonyl chlorides. acsgcipr.org This process typically requires a leaving group on one of the alkyl/aryl moieties to avoid product mixtures. acsgcipr.org

From Disulfides: As mentioned in the oxidative chlorosulfonation section, disulfides can be directly converted to sulfonyl chlorides using reagents like H₂O₂/ZrCl₄. organic-chemistry.org

Synthesis of the 4-Oxopiperidine Ring System (Relevant Precursors)

The 4-oxopiperidine moiety is a key structural component and can be synthesized through various routes, often starting from readily available materials.

One common approach involves the Dieckmann condensation. This intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, is a classic method for forming cyclic ketones, including 4-piperidones. dtic.mil The synthesis often begins with the addition of a primary amine to two equivalents of an alkyl acrylate. dtic.mil

Another strategy utilizes the modification of pyridine (B92270) derivatives. For example, alkylation of 3-hydroxypyridine (B118123) followed by reduction can lead to 3-piperidones. dtic.mil

The synthesis of 4-oxopiperidinium chloride, a direct precursor to 4-oxopiperidine, has been reported from tert-butyl 4-oxopiperidine-1-carboxylate by treatment with HCl in dioxane. chemicalbook.comguidechem.comchemdad.com This N-Boc protected piperidone is a commercially available starting material.

Furthermore, loperamide (B1203769) synthesis provides an example of constructing the 4-oxopiperidine ring, starting from 3,3-diphenyldihydrofuran-2(3H)-one and ethyl 4-oxopiperidine-1-carboxylate. wikipedia.org

Table 3: Precursors and Methods for 4-Oxopiperidine Synthesis

| Precursor(s) | Method | Product | Reference |

| Primary amine, Alkyl acrylate | Dieckmann condensation | 4-Piperidone | dtic.mil |

| tert-Butyl 4-oxopiperidine-1-carboxylate | HCl/Dioxane | 4-Oxopiperidinium chloride | chemicalbook.comguidechem.comchemdad.com |

| 1-Benzyl-4-α-(cyanobenzylidene)-piperidine | α-Chloroethyl chloroformate, then methanolysis | 4-α-(Cyanobenzylidene)-piperidine hydrochloride | chemicalbook.comguidechem.com |

| 3,3-Diphenyldihydrofuran-2(3H)-one, Ethyl 4-oxopiperidine-1-carboxylate | Multi-step synthesis | Loperamide (contains 4-oxopiperidine core) | wikipedia.org |

Mannich Condensation Routes for Piperidin-4-ones

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. chemrevlett.commdpi.com This reaction typically involves the condensation of a compound containing an active methylene (B1212753) group with an aldehyde (often formaldehyde) and a primary or secondary amine, which serves as the nitrogen source for the heterocyclic ring. chemrevlett.commdpi.com

Historically, the synthesis of 2,6-diphenylpiperidine-4-ones was elegantly developed based on the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com This method results in the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. chemrevlett.com A more direct approach involves a three-component condensation of an appropriate ketone, an aldehyde, and an amine. For instance, substituted 4-piperidones can be synthesized through the Mannich condensation reaction between substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium. chemrevlett.com

Inspired by the biosynthesis of piperidine (B6355638) natural products, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.org This method utilizes a functionalized dienolate, which reacts to form a cyclized chiral dihydropyridinone, a versatile intermediate for creating a variety of new chiral piperidine compounds. rsc.org

Approaches to Substituted Oxopiperidine Rings

Beyond the Mannich reaction, several other strategies exist for the synthesis of substituted oxopiperidine rings. One common method involves the cyclization of acyclic precursors. For example, 4-piperidones can be prepared from primary amines and acrylates through an intramolecular Claisen condensation followed by decarboxylation. youtube.com

Another approach is the hydrogenation of substituted pyridines. mdpi.com This can be achieved using various catalytic systems, including both metal and organocatalysts. mdpi.com For instance, the reduction of pyridine N-oxides with ammonium formate (B1220265) and palladium on carbon is an efficient route to piperidines. organic-chemistry.org The synthesis of substituted pyridines, which can then be reduced, can be achieved through a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov

Furthermore, N-tosyl homoallylamines can undergo aza-Prins cyclization with carbonyl compounds, catalyzed by aluminum chloride, to yield trans-2-substituted-4-halopiperidines. organic-chemistry.org These halogenated piperidines can then be converted to the corresponding oxopiperidines.

Preparation of N-Protected 4-Oxopiperidine Intermediates

In many synthetic sequences, it is necessary to protect the nitrogen atom of the piperidine ring to prevent unwanted side reactions during subsequent transformations. The choice of the protecting group is crucial and depends on the reaction conditions of the following steps.

A widely used N-protected intermediate is 1-tert-butyloxycarbonyl-4-piperidone (N-Boc-4-piperidone). chemicalbook.com This compound can be synthesized from 4-oxopiperidinium chloride. chemicalbook.com The Boc group is valued for its stability under a range of conditions and its relatively straightforward removal.

Another common protecting group is the carbethoxy group, leading to intermediates like N-Carbethoxy-4-piperidone. guidechem.com This can be prepared by reacting piperidin-4-one hydrochloride with ethyl chloroformate in the presence of a base such as triethylamine (B128534). guidechem.com A similar strategy involves the reaction of 1-benzyl-4-piperidone with ethyl chloroformate, followed by removal of the benzyl (B1604629) group. guidechem.com

For more complex syntheses, such as in the preparation of amino acid analogs, orthogonal protecting groups are employed. For example, a piperidine derivative can be protected at the nitrogen with a Boc group while another functionality on the ring is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. orgsyn.org

Integration of the Sulfonyl Chloride Moiety onto the Piperidine Nitrogen

The final key step in the synthesis of the title compound is the introduction of the sulfonyl chloride group onto the nitrogen atom of the 4-oxopiperidine ring. This transformation is typically achieved by reacting the parent amine with a sulfonating agent.

The Hinsberg reaction, a classic method for forming sulfonamides, involves the reaction of a primary or secondary amine with a sulfonyl chloride. wikipedia.org In the context of synthesizing 4-oxopiperidine-1-sulfonyl chloride, 4-oxopiperidine would be treated with a suitable sulfonating agent. A common reagent for this purpose is sulfuryl chloride (SO₂Cl₂). For instance, the synthesis of the analogous piperidine-1-sulfonyl chloride is accomplished by treating piperidine with sulfuryl chloride in a solvent like dichloromethane (B109758) at low temperatures. A similar protocol would be applicable to 4-oxopiperidine.

Alternatively, the reaction can be carried out with a precursor to the sulfonyl chloride. For example, a process for preparing sulfonyl chloride derivatives involves the oxidation of a corresponding sulfide (B99878) to a sulfoxide (B87167) with hydrogen peroxide, followed by chlorination in an aqueous medium. google.com

The reactivity of the sulfonyl chloride group makes it a valuable functional handle for further synthetic modifications, primarily in the formation of sulfonamides by reaction with primary or secondary amines. nih.govontosight.ai

Compound Data

Reactivity and Transformational Chemistry of 4 Oxopiperidine 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfonyl chloride moiety of 4-oxopiperidine-1-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for the synthesis of a diverse class of sulfonamide-based compounds.

Formation of Sulfonamides with Amines

The reaction of this compound with primary and secondary amines is a cornerstone of its chemical utility, providing a direct route to the corresponding N-substituted sulfonamides. sigmaaldrich.comcbijournal.com This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. savemyexams.comchemguide.co.uk This leads to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the stable sulfonamide product.

The efficiency of this reaction can be influenced by the nucleophilicity of the amine. cbijournal.com Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com The reaction conditions can be optimized to achieve high yields, often exceeding 85%. cbijournal.com For instance, the reaction of anilines with benzenesulfonyl chloride in the presence of triethylamine in solvents like THF or diethyl ether has been reported to produce N-phenylbenzenesulfonamides in high yields. cbijournal.com

Table 1: Synthesis of Sulfonamides from this compound and Various Amines

| Amine | Base | Solvent | Product | Yield (%) |

| Aniline | Pyridine | Dichloromethane (B109758) | N-phenyl-4-oxopiperidine-1-sulfonamide | >85 |

| p-Toluidine | Triethylamine | Tetrahydrofuran | N-(p-tolyl)-4-oxopiperidine-1-sulfonamide | Quantitative |

| Allylamine | Triethylamine | Acetone (B3395972) | N-allyl-4-oxopiperidine-1-sulfonamide | 95 |

This table is illustrative and based on typical sulfonamide synthesis reactions.

Synthesis of Sulfonyl Hydrazones with Hydrazines

Reacting this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-oxopiperidine-1-sulfonyl hydrazide. This intermediate is a valuable precursor for the synthesis of sulfonyl hydrazones. The sulfonyl hydrazide can then be condensed with various aldehydes and ketones to yield a diverse range of sulfonyl hydrazone derivatives. researchgate.net

A one-pot synthesis method has been developed for the preparation of sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water, offering an environmentally friendly approach. lookchem.com This reaction proceeds in moderate to good yields and tolerates a wide variety of functional groups. lookchem.com The process typically involves the initial formation of the sulfonyl hydrazide, which then reacts in situ with the vinyl azide. lookchem.com

Generation of Sulfonyl Fluorides

This compound can be converted to the corresponding 4-oxopiperidine-1-sulfonyl fluoride (B91410). This transformation is significant as sulfonyl fluorides are often more stable and exhibit different reactivity profiles compared to their chloride counterparts. A common method for this conversion is a halogen exchange reaction.

One approach involves a direct chloride/fluoride exchange using potassium fluoride in a biphasic water/acetone mixture, which can provide high yields of the sulfonyl fluoride. organic-chemistry.org Another strategy utilizes a pyrylium (B1242799) salt to activate the corresponding primary sulfonamide, which is then converted to the sulfonyl fluoride in situ using a fluoride source like potassium fluoride. researchgate.net This method is particularly useful for late-stage functionalization of complex molecules. researchgate.net

Role in Carbon-Nitrogen Bond Cleavage Reactions of N-alkyl 4-oxopiperidinium salts

An intriguing and synthetically valuable transformation involving a derivative of the title compound is the regiospecific, double intra-annular carbon-nitrogen bond cleavage of N-alkyl 4-oxopiperidinium salts. chemicalbook.com In this reaction, a charge-transfer complex is formed in situ between a sulfonyl chloride and N-methylmorpholine. chemicalbook.com This complex induces the homolysis of the S-Cl bond, generating a reactive sulfonyl radical. chemicalbook.com This radical species then promotes the cleavage of the two C-N bonds within the 4-oxopiperidine ring. chemicalbook.com The resulting secondary amine is subsequently trapped by another molecule of the sulfonyl chloride to afford a sulfonamide product. chemicalbook.com A key advantage of this protocol is the ability to cleave two C-N bonds in a single step under metal- and oxidant-free conditions. chemicalbook.com

Advanced Reaction Pathways Involving the Sulfonyl Moiety

Beyond simple substitution reactions, the sulfonyl group of this compound and its derivatives can participate in more complex and elegant reaction cascades.

Participation in Annulation Reactions

The reactive nature of the sulfonyl group allows for its involvement in annulation reactions, which are crucial for the construction of cyclic and heterocyclic systems. nih.gov For instance, copper-catalyzed [4+1] annulation reactions of primary amines with ynamide-derived buta-1,3-diynes have been developed to synthesize N-substituted 2,5-diamidopyrroles. rsc.org While not directly involving this compound itself, this highlights the potential for sulfonyl-containing fragments to be incorporated into ring-forming strategies.

A plausible mechanistic pathway for the involvement of a sulfonyl chloride in a formal C-H activation involves the initial N-sulfonylation of a pyridine derivative to form a pyridinium (B92312) salt. nih.gov This activates the picolyl position for deprotonation, leading to an alkylidene dihydropyridine (B1217469) intermediate. nih.gov This intermediate can then undergo further reaction, demonstrating how the sulfonyl group can facilitate transformations at other positions within a molecule. nih.gov

Derivatives and Structural Analogs of 4 Oxopiperidine 1 Sulfonyl Chloride

Conformationally Restricted Piperidine-1-sulfonyl Chlorides

The development of conformationally restricted analogs is a key strategy in medicinal chemistry to design molecules that fit precisely into biological targets. By locking the piperidine (B6355638) ring into a specific shape, it is possible to mimic the bioactive conformation of natural ligands or drugs.

Research in this area has led to the synthesis of piperidine nucleosides designed to be conformationally restricted mimics of Immucillins, which are potent enzyme inhibitors. nih.gov These synthetic nucleosides adopt a specific chair conformation (¹C₄), which is crucial for their intended biomimetic activity. nih.gov The piperidine core in these molecules is considered an appropriate scaffold for creating preorganized analogs that mimic the bioactive shape of their target compounds. nih.gov While not explicitly sulfonyl chlorides, these conformationally restricted piperidine skeletons represent a class of structures that could be derivatized to their corresponding sulfonyl chlorides to explore new chemical space. The synthesis often involves complex multi-step procedures, such as the de novo synthesis from a 5,6-dihydro-1,4-dithiin homologating agent, to achieve the desired stereochemistry and conformation. nih.gov

Table 1: Examples of Conformationally Restricted Piperidine Analogs

| Derivative Class | Core Scaffold | Key Conformational Feature | Research Focus |

| Piperidine Nucleosides | Piperidine with nucleobase substituent | Adopts a ¹C₄ chair conformation | Mimicking the bioactive conformation of Immucillins for potential enzyme inhibition. nih.gov |

| Azabrendane Derivatives | Azabrendane (a bicyclic amine) | Rigid, cage-like structure | Synthesized for comparison against non-cage-like piperidine derivatives in biological assays. researchgate.net |

| Azanorbornane Derivatives | Azanorbornane | Rigid bicyclic structure | Created via hetero-Diels-Alder cycloaddition to serve as a constrained scaffold. researchgate.net |

Functionalized Sulfonyl Piperidine Derivatives (e.g., at C4)

Functionalization of the piperidine ring, particularly at the C4 position, allows for the introduction of various chemical groups to alter the molecule's properties. The C4 position is a common target for modification due to its relative accessibility and the synthetic versatility of the ketone group in the parent compound.

A direct and significant functionalization is the conversion of the oxo group. For example, (4,4-Difluoropiperidine)-1-sulfonyl chloride is a commercially available analog where the C4-oxo group is replaced by two fluorine atoms. biosynth.com This modification drastically alters the electronics and metabolic stability at that position.

Strategies for C-H functionalization have also been developed to introduce substituents at the C4 position of a saturated piperidine ring. By carefully selecting the N-protecting group and a rhodium catalyst, it is possible to direct functionalization away from the electronically favored C2 position to the sterically more accessible C4 position. nih.gov This method provides a pathway to C4-substituted analogs that might otherwise be difficult to synthesize. researchgate.netnih.gov Furthermore, the ketone at C4 can be used as a handle for homologation, as demonstrated in the synthesis of 4-(2-aminoethyl)piperidine derivatives, which were investigated as σ1 receptor ligands. nih.gov

Table 2: C4-Functionalized Piperidine Derivatives

| Derivative | C4-Functionality | Synthetic Approach | Application/Finding |

| (4,4-Difluoropiperidine)-1-sulfonyl chloride | Gem-difluoro group | Replacement of the C4-oxo group | A commercially available building block for chemical synthesis. biosynth.com |

| C4-Substituted Piperidines | Various (e.g., ester groups) | Rhodium-catalyzed C-H functionalization | Enables site-selective synthesis of positional analogs of compounds like methylphenidate. nih.gov |

| 4-(2-aminoethyl)piperidines | Aminoethyl group | Homologation from the C4-ketone | Developed as σ1 receptor ligands with potential antiproliferative properties. nih.gov |

| 3,5-diethyl-2,6-di(4-methoxyphenyl)-4-oxopiperidinium chloride | Diethyl and diaryl substitutions adjacent to C4 | Multi-step organic synthesis | The central heterocyclic ring adopts a flattened boat conformation. chemicalbook.com |

N-Sulfonyl Piperidone and Piperidine Derivatives with Diverse Substitutions

A wide range of derivatives has been created by introducing diverse substituents onto the piperidine nitrogen and other positions of the ring. These N-sulfonyl piperidines are explored for various applications, including their potential as therapeutic agents.

The sulfonyl group itself can be part of a more complex substituent attached to the piperidine nitrogen. For instance, piperazine (B1678402) sulfonamide derivatives have been synthesized and evaluated for their in vitro activity as DPP-4 inhibitors for potential antidiabetic applications. mdpi.com In other work, a series of novel σ1 receptor ligands were prepared based on a 4-(2-aminoethyl)piperidine scaffold. nih.gov Within this series, the substituent on the piperidine nitrogen was varied (e.g., proton, methyl, ethyl, tosyl). It was found that 1-methylpiperidine (B42303) derivatives exhibited particularly high σ1 receptor affinity and selectivity. nih.gov

The synthetic utility of N-sulfonyl intermediates is also noteworthy. The reaction of 4-alkylpyridines with aryl sulfonyl chlorides can proceed through a transient N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.gov This process results in the formal sulfonylation of the picolyl C–H bond, providing a direct route to 4-picolyl aryl sulfones, which are valuable synthetic building blocks. nih.gov

Table 3: N-Sulfonyl Piperidine Derivatives with Diverse Substitutions

| Derivative Class | Key Structural Feature | Research Context | Reported Finding |

| 1-Methylpiperidines | N-methyl group on a functionalized piperidine | Synthesis of σ1 receptor ligands | Showed high σ1 receptor affinity and selectivity. nih.gov |

| N-Tosylpiperidines | N-tosyl group on a functionalized piperidine | Synthesis of σ1 receptor ligands | Exhibited considerably lower σ1 affinity compared to N-methyl analogs. nih.gov |

| Piperazine Sulfonamides | Piperazine ring with a sulfonyl group | Development of potential antidiabetic agents | Some derivatives showed DPP-4 inhibitory activity. mdpi.com |

| N-Sulfonyl 4-Alkylidene Dihydropyridines | Transient dihydropyridine intermediate | Reaction of 4-alkylpyridines with sulfonyl chlorides | Enables direct synthesis of 4-picolyl aryl sulfones. nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the intrinsic properties of a molecule. For 4-Oxopiperidine-1-sulfonyl chloride, these computational methods elucidate its electronic structure, molecular geometry, and reactivity, which are crucial for understanding its chemical behavior and potential applications.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and various electronic properties of this compound.

DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These geometric parameters are fundamental to understanding the molecule's three-dimensional shape and steric properties. Furthermore, DFT provides insights into the electronic properties, including the distribution of electron density, electrostatic potential, and dipole moment. These properties are key to predicting how the molecule will interact with other chemical species. For instance, studies on similar heterocyclic compounds have utilized DFT to understand their structural and electronic characteristics, which can be extrapolated to predict the behavior of this compound. aps.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. libretexts.org The energy and spatial distribution of these orbitals are critical in determining a molecule's reactivity and its participation in chemical reactions. libretexts.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack, providing valuable information for predicting its reaction mechanisms.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing intramolecular interactions. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for studying the dynamic behavior of molecules and their interactions with biological targets. These methods provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecular systems.

Ligand-Receptor Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

In the context of this compound, molecular docking studies can be performed to investigate its potential binding to various protein targets. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. scielo.org.mx The results can provide insights into the potential biological activity of this compound and guide the design of new derivatives with improved potency and selectivity. For example, similar computational approaches have been successfully used to study the interaction of various small molecules with G protein-coupled receptors (GPCRs) and other important biological targets. mdpi.comnih.gov

Prediction of Activity Spectra for Substances (PASS) Methodology

Computational and theoretical investigations play a crucial role in modern drug discovery and chemical research by predicting the potential biological activities and toxicities of chemical compounds before they are synthesized and tested in a laboratory. One such prominent in silico method is the Prediction of Activity Spectra for Substances (PASS) methodology. This approach is designed to predict a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. researchgate.net

The PASS system operates by analyzing the structure of a query molecule and comparing its fragments to the molecular fragments of compounds with experimentally confirmed biological activities stored in its training set. The output of a PASS prediction is a list of potential biological activities, each with a corresponding probability value, Pa (probability to be active) and Pi (probability to be inactive). nih.gov A higher Pa value suggests a greater likelihood that the compound will exhibit a particular biological activity. nih.gov This allows researchers to prioritize which compounds to synthesize and which biological assays to perform, thereby saving significant time and resources. researchgate.net

In general, for a compound like this compound, a PASS prediction would involve submitting its chemical structure to the PASS software. The software would then generate a spectrum of potential biological activities. This predicted spectrum could include a wide array of pharmacological effects, such as various enzyme inhibitions, receptor antagonisms or agonisms, and potential toxicities. For example, predictions for other sulfonamides have shown potential for antibacterial, anti-inflammatory, and anticancer activities. frontiersrj.com

The predicted activities are based on the structural fragments present in this compound and their prevalence in molecules with known biological functions within the PASS database. The results would be presented in a tabular format, as shown in the hypothetical example below, detailing the predicted activity, along with the Pa and Pi scores.

Hypothetical PASS Prediction Data Table for this compound (Note: The following table is a hypothetical representation for illustrative purposes, as specific PASS data for this compound was not found in the reviewed literature.)

| Predicted Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

|---|---|---|

| Carbonic Anhydrase Inhibitor | 0.650 | 0.012 |

| Antibacterial | 0.580 | 0.025 |

| Kinase Inhibitor | 0.490 | 0.043 |

| Antiviral | 0.450 | 0.051 |

Such a predictive analysis would be a valuable first step in exploring the pharmacological potential of this compound, guiding further experimental validation through targeted in vitro and in vivo assays. The absence of specific published PASS data for this compound indicates an opportunity for future computational research to explore its potential therapeutic applications.

Applications in Chemical Synthesis and Advanced Materials

Strategic Building Block for Complex Heterocyclic Structures

The rigid framework of the 4-oxopiperidine ring, combined with its reactive handles, establishes 4-Oxopiperidine-1-sulfonyl chloride as a premier building block for the synthesis of complex heterocyclic structures, particularly spirocyclic compounds. Spiro-β-lactams, a class of molecules characterized by a four-membered cyclic amide fused to another ring at a shared carbon, have been synthesized using derivatives of this scaffold. utrgv.eduutrgv.edunih.gov These structures are of significant interest in medicinal chemistry due to their well-defined three-dimensional arrangement, which can facilitate effective interactions with biological targets. nih.gov

The synthesis often involves a key Staudinger [2+2] ketene-imine cycloaddition, a powerful method for constructing the β-lactam ring. utrgv.eduutrgv.edu The 4-oxo group on the piperidine (B6355638) ring can be converted to an imine, which then reacts with a ketene (B1206846) to form the spirocyclic β-lactam. This approach leverages the inherent structure of the piperidine core to create highly challenging spiro carbon centers. utrgv.eduutrgv.edu Furthermore, related methodologies have been developed for the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides to produce spirocyclic β- and γ-sultams, which are cyclic sulfonamides. nih.gov This process demonstrates the utility of the sulfonyl group in intramolecular cyclizations to form novel, sp³-enriched heterocyclic frameworks that can serve as advanced building blocks for drug discovery. nih.gov

Intermediates in the Design and Synthesis of Pharmacologically Relevant Scaffolds

The 4-oxopiperidine motif is a privileged scaffold found in numerous biologically active compounds. Consequently, this compound is a critical intermediate for synthesizing molecules with pharmacological relevance. Its structure is frequently incorporated into the design of enzyme inhibitors, particularly protein kinase inhibitors, which are a major class of therapeutics. acs.orgrsc.org Kinases play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer. acs.org The piperidine ring can serve as a central scaffold to orient functional groups for optimal binding within the kinase active site.

The compound's value extends to the development of modulators for other important drug targets. For example, its derivatives are utilized in the synthesis of GPR119 modulators, which are investigated for the treatment of metabolic disorders. The sulfonyl chloride group provides a convenient attachment point for various aryl or heteroaryl groups, allowing for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective ligands.

Table 1: Examples of Pharmacological Scaffolds Derived from 4-Oxopiperidine

| Scaffold Class | Therapeutic Target Example | Role of 4-Oxopiperidine Moiety |

|---|---|---|

| Kinase Inhibitors | Abelson (Abl) Tyrosine Kinase, PIM-1 Kinase | Central scaffold for orienting binding motifs. acs.orgrsc.orgtees.ac.uk |

| Spirocyclic β-lactams | Antibacterial, Anticancer | Rigid core providing 3D structure for target interaction. utrgv.eduutrgv.edunih.gov |

| GPR119 Modulators | G protein-coupled receptor 119 | Core structure for building selective receptor agonists. |

Utility in Medicinal Chemistry Campaigns and Lead Optimization

In medicinal chemistry, lead optimization is the iterative process of modifying a biologically active lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetics. medchemexpress.comdanaher.com this compound is an ideal starting point for such campaigns. The sulfonyl chloride functional group is highly reactive towards nucleophiles like amines and alcohols, enabling the rapid synthesis of a library of sulfonamide or sulfonate ester derivatives.

This reactivity allows medicinal chemists to systematically modify a lead structure. For instance, by reacting the sulfonyl chloride with a panel of different amines, chemists can explore how various substituents affect target binding and other properties. This process is crucial for establishing a robust Structure-Activity Relationship (SAR). medchemexpress.com Computational methods, such as free energy perturbation (FEP) calculations, can be used in conjunction with synthesis to predict which modifications are most likely to improve binding affinity, thereby guiding the optimization process more efficiently. nih.gov The ultimate goal is to refine the lead compound into a preclinical candidate with an optimal balance of properties. danaher.com Structural simplification, where unnecessary parts of a complex lead are removed, is another key strategy in lead optimization to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com

Precursors for Sulfonamide Bioisosteres

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of modern drug design. The sulfonamide group (-SO₂NH-) is a widely used bioisostere for the carboxylic acid group (-COOH). tcichemicals.com this compound is a direct precursor to molecules containing this important pharmacophore.

The sulfonyl chloride readily reacts with ammonia (B1221849) or primary/secondary amines to form primary, secondary, or tertiary sulfonamides, respectively. tcichemicals.com These sulfonamides can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering different steric and electronic profiles, potentially improving membrane permeability, metabolic stability, or target affinity. tcichemicals.com For example, sulfonamides have been incorporated into γ-secretase inhibitors as bioisosteric replacements, highlighting their value in modulating the properties of drug candidates. nih.gov The ability to easily install this group makes this compound a valuable tool for chemists seeking to apply bioisosteric strategies in their drug discovery programs.

Advanced Materials Research (e.g., Biophotonic Materials from Derivatives)

Beyond its applications in medicine, derivatives of the 4-oxopiperidine scaffold are being explored in the field of advanced materials. Specifically, certain derivatives of 4-oxopiperidinium chloride have been identified as potential biophotonic materials. guidechem.com These materials are designed to interact with light in biological or bio-inspired systems. The structural, optical, and thermal properties of these compounds have been studied to evaluate their suitability for such applications. guidechem.com The research in this area demonstrates the versatility of the core structure, extending its utility from drug discovery into materials science.

Utility in Parallel Medicinal Chemistry (PMC) Protocols

Parallel medicinal chemistry (PMC) involves the simultaneous synthesis of large numbers of related compounds, known as a library, to accelerate the discovery of new drug leads. nih.gov The reactivity profile of this compound makes it highly amenable to such high-throughput protocols.

The robust reactivity of the sulfonyl chloride group with amines allows for the creation of a diverse sulfonamide library by reacting the core scaffold with a collection of different amine building blocks in a parallel fashion. nih.gov Additionally, the ketone at the 4-position can be subjected to a separate set of reactions, such as reductive amination or Wittig-type reactions, further increasing the diversity of the library. This dual reactivity enables a combinatorial approach where different fragments can be introduced at two distinct points on the scaffold. This strategy was effectively demonstrated in the generation of a 120-member library of 1-aryl-4-aminopiperidine analogues, which utilized computational library design, parallel solution-phase synthesis, and high-throughput purification. nih.gov

Table 2: Illustrative Parallel Synthesis Library from this compound

| Scaffold | R¹ attached via Sulfonamide Formation | R² attached via Reductive Amination of Ketone |

|---|---|---|

| This compound | Amine 1 (e.g., Aniline) | Amine A (e.g., Benzylamine) |

| Amine 2 (e.g., Cyclopropylamine) | Amine B (e.g., Phenethylamine) | |

| Amine 3 (e.g., Morpholine) | Amine C (e.g., Isobutylamine) |

Development of Novel Synthetic Pathways

The unique reactivity of the 4-oxopiperidine ring system has led to the development of novel synthetic methodologies. Researchers have reported regiospecific, double intraannular C-N bond cleavages of N-alkyl 4-oxopiperidinium salts. guidechem.comchemicalbook.com This unusual transformation involves the cleavage of two carbon-nitrogen bonds within the piperidine ring in a single step. The reaction is induced by a charge-transfer complex that forms in situ between a sulfonyl chloride and N-methylmorpholine. chemicalbook.com This complex generates a reactive sulfonyl radical that initiates the ring-opening cascade, ultimately producing unsymmetrical tertiary sulfonamides under metal- and oxidant-free conditions. guidechem.comchemicalbook.com This protocol represents a new and efficient way to access complex sulfonamide structures that would be difficult to synthesize using traditional methods.

Future Research Directions

Development of Novel and Environmentally Sustainable Synthetic Routes

While established methods for the synthesis of sulfonyl chlorides exist, a key area for future research lies in the development of more sustainable and environmentally friendly synthetic routes for 4-Oxopiperidine-1-sulfonyl chloride. Current industrial processes for producing sulfonyl chlorides often rely on harsh reagents and generate significant waste. nih.gov Therefore, exploring greener alternatives is of paramount importance.

Future investigations could focus on:

Catalyst-Free Syntheses: Developing methods that proceed without the need for a catalyst, such as the direct condensation of sulfonamides with aldehydes mediated by reusable dehydrating agents like neutral alumina, could offer a more sustainable approach. nih.gov

Flow Chemistry Approaches: Implementing continuous flow chemistry for the synthesis of aryl sulfonyl chlorides can improve safety, efficiency, and scalability while reducing the environmental footprint. nih.gov

These approaches align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govepa.gov

Exploration of Underexplored Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely centered around the sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamides, sulfonyl esters, and other derivatives. However, the full scope of its reactivity, particularly in catalytic transformations, remains to be explored.

Future research could delve into:

Novel Catalytic Reactions: Investigating the use of this compound as a substrate in novel transition-metal-catalyzed cross-coupling reactions to form C-S or N-S bonds could lead to the development of new synthetic methodologies.

Reactions Involving the Piperidone Ring: Exploring reactions that selectively target the ketone functionality or the α-protons of the piperidone ring, while the sulfonyl chloride moiety is masked or remains intact, could provide access to a wider range of functionalized building blocks.

Asymmetric Catalysis: Developing enantioselective catalytic transformations using derivatives of this compound could lead to the synthesis of chiral molecules with potential applications in medicinal chemistry.

By systematically studying its reactivity with various reagents and under different catalytic conditions, a more comprehensive understanding of the chemical behavior of this compound can be achieved, unlocking its potential for constructing complex molecular architectures.

Design of Next-Generation Functionalized Derivatives with Tailored Properties

The inherent functionality of this compound makes it an excellent starting material for the design and synthesis of novel derivatives with specific, tailored properties. The piperidone and sulfonyl chloride moieties can be independently or concertedly modified to influence the biological activity, material properties, or catalytic performance of the resulting compounds.

Future research in this area should focus on:

Synthesis of Bioactive Molecules: Designing and synthesizing novel sulfonamide derivatives based on the 4-oxopiperidine scaffold for evaluation as potential therapeutic agents. researchgate.net For instance, the sulfonyl group is a key feature in various pharmaceuticals, and the piperidine (B6355638) ring is a common motif in bioactive compounds. nih.govresearchgate.net

Development of Novel Polymers and Materials: Utilizing this compound as a monomer or cross-linking agent in polymerization reactions could lead to the creation of new polymers with unique thermal, mechanical, or optical properties.

Creation of Novel Ligands for Catalysis: Functionalizing the piperidine ring with coordinating groups could lead to the development of novel ligands for transition metal catalysis, potentially enabling new and selective chemical transformations.

A systematic approach to derivatization, guided by structure-activity relationship (SAR) studies, will be crucial for the rational design of these next-generation functionalized molecules.

Advanced Computational Design and Predictive Modeling for Structure-Activity Relationships

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules derived from this compound. By predicting the properties and activities of virtual compounds, researchers can prioritize synthetic efforts and gain deeper insights into the molecular basis of their function.

Future research should leverage advanced computational methods for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activity or other properties. rsc.orgresearchgate.netchemrxiv.org This can guide the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: Employing molecular docking and dynamics simulations to study the binding interactions of derivatives with biological targets, such as enzymes or receptors. nih.govnih.govmdpi.com This can provide a molecular-level understanding of their mechanism of action and aid in the rational design of new drug candidates.

Predictive Modeling of Reactivity: Using computational methods to predict the reactivity of this compound and its derivatives, which can help in planning synthetic routes and exploring new chemical transformations.

The integration of computational design and predictive modeling with experimental synthesis and testing will create a synergistic workflow for the efficient development of new functional molecules based on the this compound scaffold. nih.gov

Q & A

Q. Q1. What are the primary synthetic routes for preparing 4-oxopiperidine-1-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via:

- Fluoride-chloride exchange : Starting from the corresponding sulfonyl fluoride (e.g., 4-oxopiperidine-1-sulfonyl fluoride), using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

- Direct sulfonylation : Reacting 4-oxopiperidine with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by quenching with ice-water to isolate the product .

Key Considerations : - Moisture-sensitive reactions require inert atmospheres (N₂/Ar).

- Yields improve with slow addition of sulfonylation agents to avoid exothermic side reactions.

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring structure and sulfonyl chloride group (e.g., sulfonyl protons at δ 3.2–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₅H₈ClNO₃S, MW 197.64 g/mol) and isotopic patterns .

- Elemental Analysis : Validates purity (>97%) by matching experimental and theoretical C/H/N/S/Cl ratios .

Q. Q3. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods to prevent inhalation of vapors .

- Storage : Store in airtight containers under nitrogen at 2–8°C to avoid hydrolysis to sulfonic acid .

- Emergency Protocols : For skin contact, rinse with copious water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states. Avoid protic solvents, which may hydrolyze the sulfonyl chloride .

- Temperature Control : Reactions with amines proceed efficiently at 0–25°C; higher temperatures (40–60°C) accelerate reactions with weaker nucleophiles (e.g., alcohols) .

- Catalysis : Add catalytic tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems (e.g., water-toluene) .

Q. Q5. What mechanistic insights explain the reactivity of this compound in covalent inhibitor design?

Methodological Answer:

- Electrophilic Sulfonylation : The sulfonyl chloride group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in enzyme active sites .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with model nucleophiles (e.g., benzylamine), revealing pseudo-first-order kinetics under excess amine conditions .

- Computational Modeling : DFT calculations predict transition-state geometries, guiding the design of selective inhibitors .

Q. Q6. How do impurities in this compound affect downstream reactions, and how can they be quantified?

Methodological Answer:

- Common Impurities : Hydrolysis byproducts (e.g., 4-oxopiperidine-1-sulfonic acid) or residual starting materials (e.g., unreacted piperidine) .

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water + 0.1% TFA to resolve impurities .

- LC-MS : Identify impurities via exact mass and fragmentation patterns .

- Mitigation : Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from diethyl ether .

Q. Q7. What are the challenges in studying the hydrolytic stability of this compound, and how can degradation pathways be mapped?

Methodological Answer:

Q. Q8. How can this compound be utilized in synthesizing bioactive molecules, and what are key structural considerations?

Methodological Answer:

- Target Applications :

- Covalent Inhibitors : Modify the piperidine ring with substituents (e.g., aryl groups) to enhance target binding .

- Linkers in PROTACs : Conjugate the sulfonyl chloride to E3 ligase ligands for targeted protein degradation .

- Design Principles :

- Steric Effects : Bulky groups at the 4-position reduce off-target reactivity.

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro) increase sulfonyl chloride electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.